4-Methyl-[3,3'-bipyridin]-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-[3,3’-bipyridin]-6-amine is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a methyl group at the 4-position and an amine group at the 6-position on one of the pyridine rings distinguishes this compound from other bipyridines. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[3,3’-bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2) in the presence of a reducing agent such as zinc powder . The reaction is carried out under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods involve the use of palladium or nickel catalysts and are known for their efficiency and scalability. Electrochemical methods have also been explored for the synthesis of bipyridines, offering an environmentally friendly alternative to traditional catalytic processes .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[3,3’-bipyridin]-6-amine undergoes various chemical reactions, including:
Reduction: Reduction of bipyridinium salts can yield radical cations, which have applications in molecular electronics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
Scientific Research Applications
4-Methyl-[3,3’-bipyridin]-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-[3,3’-bipyridin]-6-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in redox reactions, electron transfer processes, and catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 6,6’-dimethyl-2,2’-bipyridine .
Uniqueness
4-Methyl-[3,3’-bipyridin]-6-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct electronic and steric properties. These features enhance its ability to form stable complexes with metal ions and participate in a variety of chemical reactions .
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-methyl-5-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-5-11(12)14-7-10(8)9-3-2-4-13-6-9/h2-7H,1H3,(H2,12,14) |
InChI Key |
YODSUFAPBBSANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.